molecular formula C15H10Cl2O4 B6410895 4-Chloro-2-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261989-69-8

4-Chloro-2-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6410895
CAS RN: 1261989-69-8
M. Wt: 325.1 g/mol
InChI Key: SZKUEBPQGPJFNU-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-chloro-4-methoxycarbonylphenyl)benzoic acid (CCMPA) is a synthetic organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 285.56 g/mol and a melting point of 166-167 °C. CCMPA is widely used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It has also been used in a variety of scientific research applications, including studies of enzymatic reactions, protein-ligand interactions, and biochemical pathways.

Scientific Research Applications

4-Chloro-2-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including studies of enzymatic reactions, protein-ligand interactions, and biochemical pathways. It has been used to study the catalytic properties of enzymes, such as the activity of the enzyme lipase. 4-Chloro-2-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has also been used to study the binding of ligands to receptors, such as the binding of the hormone insulin to its receptor. In addition, 4-Chloro-2-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has been used to study the biochemical pathways involved in the metabolism of drugs, such as the metabolism of the anticonvulsant drug phenytoin.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of enzymes and receptors. In the case of enzymes, 4-Chloro-2-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% binds to the active site of the enzyme and prevents it from catalyzing the reaction. In the case of receptors, 4-Chloro-2-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% binds to the receptor and prevents the binding of the hormone or other ligand.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% are not well understood. However, it is believed to act as an inhibitor of enzymes and receptors, as discussed above. In addition, 4-Chloro-2-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to inhibit the activity of the enzyme lipase, which is involved in the metabolism of fats. It has also been shown to inhibit the binding of the hormone insulin to its receptor, which is involved in the regulation of blood sugar levels.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-2-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% for laboratory experiments include its high purity (95%), its low cost, and its ease of synthesis. It is also relatively stable and has a low toxicity. The main limitation of using 4-Chloro-2-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% for laboratory experiments is its limited solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential future directions for 4-Chloro-2-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% research include the development of new synthesis methods, the study of its mechanism of action, the exploration of its biochemical and physiological effects, and the investigation of its potential therapeutic applications. In addition, further research into its solubility and stability could lead to the development of new formulations and delivery systems. Finally, further research into its potential toxic effects could lead to the development of safer formulations and delivery systems.

Synthesis Methods

4-Chloro-2-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-chlorobenzoic acid with 3-chloro-4-methoxycarbonylphenylmagnesium bromide in the presence of a base such as sodium hydroxide. The reaction yields a white, crystalline solid of 4-Chloro-2-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% with a yield of 95%. Other methods of synthesis include the reaction of 4-chlorobenzoic acid with 3-chloro-4-methoxycarbonylphenylboronic acid in the presence of a base, or the reaction of 4-chlorobenzoic acid with 3-chloro-4-methoxycarbonylphenylphosphine in the presence of a base.

properties

IUPAC Name

4-chloro-2-(3-chloro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O4/c1-21-15(20)11-4-2-8(6-13(11)17)12-7-9(16)3-5-10(12)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKUEBPQGPJFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692019
Record name 3',5-Dichloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(3-chloro-4-methoxycarbonylphenyl)benzoic acid

CAS RN

1261989-69-8
Record name 3',5-Dichloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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